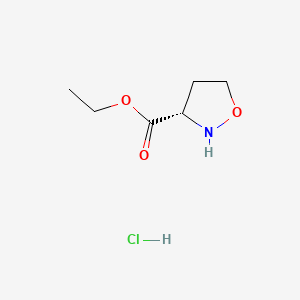
Ethyl (S)-isoxazolidine-3-carboxylate hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (S)-isoxazolidine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-isoxazolidine-3-carboxylate hydrochloride typically involves the cycloaddition reaction between an alkene and a nitrone. One common method is the 1,3-dipolar cycloaddition of ethyl acrylate with a nitrone derived from an aldehyde and a hydroxylamine. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under mild conditions.
Industrial Production Methods
Industrial production of Ethyl (S)-isoxazolidine-3-carboxylate hydrochloride may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
化学反応の分析
Types of Reactions
Ethyl (S)-isoxazolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines
Substitution: Various substituted isoxazolidines
科学的研究の応用
Ethyl (S)-isoxazolidine-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl (S)-isoxazolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways and molecular targets can vary based on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
- Ethyl isoxazolidine-3-carboxylate
- Methyl isoxazolidine-3-carboxylate
- Propyl isoxazolidine-3-carboxylate
Uniqueness
Ethyl (S)-isoxazolidine-3-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain synthetic and medicinal applications where these properties are advantageous.
特性
分子式 |
C6H12ClNO3 |
|---|---|
分子量 |
181.62 g/mol |
IUPAC名 |
ethyl (3S)-1,2-oxazolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-2-9-6(8)5-3-4-10-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 |
InChIキー |
NZMVPYSBHJQJMX-JEDNCBNOSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1CCON1.Cl |
正規SMILES |
CCOC(=O)C1CCON1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















